molecular formula C13H11FN2O3 B2367647 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone CAS No. 477868-36-3

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone

Cat. No.: B2367647
CAS No.: 477868-36-3
M. Wt: 262.24
InChI Key: TWTKKPWBRLUSME-VIZOYTHASA-N
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Description

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some hydrazone derivatives have been found to exhibit anti-HIV, anticancer, antimicrobial, and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would also need to be determined experimentally. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Future research could involve further exploration of the synthesis, characterization, and potential applications of this compound. Given the biological activity of many hydrazone derivatives, this compound could be of interest in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone typically involves the reaction of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde with 4-fluorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amines derived from the reduction of the hydrazone group.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde: A precursor in the synthesis of the target compound.

    4-fluorophenylhydrazine: Another precursor used in the synthesis.

    Other hydrazones: Compounds with similar structures but different substituents on the hydrazone moiety.

Uniqueness

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone is unique due to the presence of both the pyranone and fluorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[(E)-[(4-fluorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c1-8-6-12(17)11(13(18)19-8)7-15-16-10-4-2-9(14)3-5-10/h2-7,16-17H,1H3/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTKKPWBRLUSME-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NNC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C=N/NC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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